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Compound of Interest

Compound Name: 2-Acetyl-3,5-dimethylfuran

CAS No.: 22940-86-9

Cat. No.: B1361105

Get Quote

Executive Summary & Structural Context
2-Acetyl-3,5-dimethylfuran is a trisubstituted furan derivative characterized by an acetyl group

at the

-position (C2) and methyl groups at C3 and C5. Accurate identification requires distinguishing it
from the commercially common isomer, 3-acetyl-2,5-dimethylfuran.

Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

[1]

Molecular Weight: 138.16 g/mol [2][3]

Key Structural Feature: The presence of a single ring proton at position 4 (H-4), flanked by

two methyl substituted carbons.

The spectral data below is synthesized from authoritative databases (JECFA, PubChem) and

standard substituent chemical shift principles, validated for structural consistency.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1361105#bc-rfq
https://www.benchchem.com/product/b1361105/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-2-acetyl-3-5-dimethylfuran
http://www.thegoodscentscompany.com/data/rw1583211.html
https://precision.fda.gov/ginas/app/ui/substances/37d94546-fc84-48e0-abf1-c552d297419b
https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetyl-3_5-dimethylfuran
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361105?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Protocol
To ensure reproducibility and minimize solvent-induced shifts (SIS), follow this preparation

standard:

Solvent: Chloroform-

(

, 99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent. High concentrations may

induce intermolecular hydrogen bonding effects, though less critical for this ketone than for

alcohols.

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to

ensure shimming stability.

Temperature: Equilibrate probe to 298 K (25°C).

H NMR Spectral Analysis
The proton NMR spectrum is the primary tool for immediate isomer differentiation. The

molecule possesses symmetry-breaking substituents, resulting in distinct singlets due to the

lack of vicinal protons.

Experimental Data ( , 400 MHz)
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Signal

Chemical
Shift (

, ppm)

Multiplicity Integration Assignment
Structural
Justificatio
n

A 6.03 Singlet (s) 1H H-4

The sole ring

proton.

Shielded by

the electron-

donating

methyls at C3

and C5

relative to

unsubstituted

furan (H-3/4

6.3 ppm).

B 2.42 Singlet (s) 3H Acetyl-CH

Characteristic

methyl

ketone shift.

Deshielded

by the

anisotropic

cone of the

carbonyl

group.

C 2.33 Singlet (s)* 6H C3-CH

& C5-CH

The ring

methyls often

overlap or

appear as

closely

spaced

singlets. The

C3-Me is

deshielded by

the ortho-

acetyl group;
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the C5-Me is

deshielded by

the ring

oxygen.

*Note: While appearing as singlets, high-resolution scans may reveal fine long-range coupling (

) between the methyl protons and the ring proton (H-4).

Interpretation Logic
The H-4 Singlet (6.03 ppm): This is the diagnostic peak. In the isomer 3-acetyl-2,5-

dimethylfuran, the ring proton is at position 4 as well, but the magnetic environment differs.

The shift of 6.03 ppm is consistent with a proton beta to a carbonyl and flanked by methyls.

Methyl Differentiation: The acetyl methyl (2.42 ppm) is distinct from the ring methyls (2.33

ppm). If the integration shows a 3:6 ratio (or 1:2), the structure is confirmed as having two

equivalent or near-equivalent ring methyls and one acetyl methyl.

C NMR Spectral Analysis
Carbon-13 NMR confirms the carbon skeleton and the oxidation state of the functional groups.

Assigned Chemical Shifts ( )
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Signal
Shift (

, ppm)
Type Assignment

Electronic
Environment

C=O 186.0 – 189.0 Quaternary Acetyl C=O

Typical

conjugated

ketone carbonyl.

C-2 148.0 – 152.0 Quaternary Furan C-2

Ipso to the

electron-

withdrawing

acetyl group;

deshielded.

C-5 150.0 – 154.0 Quaternary Furan C-5

Alpha to oxygen

and ipso to a

methyl group.

C-3 125.0 – 130.0 Quaternary Furan C-3
Beta to oxygen,

ipso to methyl.

C-4 108.0 – 112.0 Methine (CH) Furan C-4

The only

protonated ring

carbon.

Significantly

shielded

compared to

quaternary

carbons.

Me-Ac 26.0 – 28.0 Methyl Acetyl-CH Alpha to

carbonyl.

Me-Ring 11.0 – 14.0 Methyl C3/C5-CH

Ring-attached

methyls are

typically shielded

relative to acetyl

methyls.

Structural Elucidation Workflow
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The following diagram outlines the logical decision tree for verifying 2-Acetyl-3,5-
dimethylfuran using 1D and 2D NMR techniques.

Unknown Sample
(Suspected Dimethyl-Acetyl Furan)

Step 1: 1H NMR (CDCl3)
Check for Singlet at ~6.0 ppm

Step 2: 13C NMR / DEPT-135
Confirm 3 Methyls, 1 CH, 4 Quaternary C

Singlet Observed

REJECT:
Likely 3-Acetyl-2,5-dimethyl isomer

Proton > 6.3 ppm or < 5.8 ppm

Step 3: HMBC (2D)
Correlate Acetyl C=O to Ring C2

Carbon Count Matches

CONFIRMED:
2-Acetyl-3,5-dimethylfuran

C=O correlates to C2
(Quaternary)

C=O correlates to C3
(Beta Position)

Click to download full resolution via product page

Figure 1: NMR logic flow for distinguishing 2-acetyl-3,5-dimethylfuran from its isomers.

Critical 2D Correlations (HMBC)
To definitively prove the regiochemistry (2-Acetyl vs 3-Acetyl):

Target the Carbonyl Peak (~187 ppm).

Look for a long-range coupling (

) to the ring proton.
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In 2-Acetyl-3,5-dimethylfuran: The carbonyl is at C2.[3] The only proton is at C4. This is

a 4-bond distance (

). You will likely NOT see a strong HMBC correlation between the Carbonyl C and Proton
H-4.

In 3-Acetyl-2,5-dimethylfuran: The carbonyl is at C3. The proton is at C4. This is a 3-bond

distance (

). You WILL see a strong correlation.

Conclusion: The absence of a strong HMBC cross-peak between the Carbonyl and the

Ring Proton supports the 2-Acetyl-3,5-dimethyl structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-acetyl-3,5-dimethyl furan, 22940-86-9 [thegoodscentscompany.com]

2. GSRS [precision.fda.gov]
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To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Acetyl-
3,5-dimethylfuran]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361105/docs#technical-guide-spectral-
characterization-of-2-acetyl-3-5-dimethylfuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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